2-(diethylamino)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
2-(Diethylamino)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is an intricate organic compound that piques interest due to its unique structure and potential applications. This compound, rich in heterocyclic components and aromatic rings, is studied extensively for its potential in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves a multi-step process, starting with the formation of the pyrazole ring This is generally achieved through the reaction of hydrazines with 1,3-diketones
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized versions of the laboratory synthetic routes, utilizing catalysts and high-throughput techniques to maximize yield and efficiency. Continuous flow synthesis and automated reaction systems may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Diethylamino)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions including:
Oxidation: Can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: The compound can be reduced to generate deoxygenated derivatives.
Substitution: Participates in nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium hydroxide for substitution reactions. Reaction conditions generally involve carefully controlled temperatures and pH levels to favor desired reaction pathways.
Major Products: The products of these reactions vary widely, but major products include various substituted derivatives that retain the core pyrazole structure while introducing functional groups that can modify the compound's properties.
Scientific Research Applications
The compound has broad applications across several research domains:
Biology: : Investigated for its bioactive properties, including potential as an enzyme inhibitor or a receptor modulator.
Medicine: : Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of specialty chemicals and advanced materials, owing to its structural versatility.
Mechanism of Action
The mechanism by which 2-(diethylamino)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The pathways often involve signal transduction processes that modulate biological responses, leading to the observed bioactive effects.
Comparison with Similar Compounds
When compared with similar pyrazole-based compounds, 2-(diethylamino)-1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone stands out due to its distinctive substitution pattern on the aromatic rings and the presence of the diethylamino group. This combination of features may confer unique physicochemical properties and biological activities.
List of Similar Compounds
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole
2-(diethylamino)-1-(3,4-dimethoxyphenyl)-ethanone
2-(methylamino)-1-(3,4-dimethoxyphenyl)-ethanone
Properties
IUPAC Name |
2-(diethylamino)-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-6-26(7-2)16-23(28)27-21(19-9-8-10-22(30-4)24(19)31-5)15-20(25-27)17-11-13-18(29-3)14-12-17/h8-14,21H,6-7,15-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEDFNHWLWTHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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